The synthesis of 7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can be approached via several methods, primarily focusing on the Friedländer condensation reaction. This method involves the reaction of o-aminoaldehydes with carbonyl compounds that contain an active α-methylene group. The process can be catalyzed by either acids or bases and can occur in inert environments.
The synthesis may also involve microwave-assisted techniques to enhance yields and reduce reaction times .
The molecular structure of 7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one features a quinoline core fused with a dioxole ring system.
The compound's structural data can be represented using its InChI and SMILES notations:
InChI=1S/C18H16N2O4/c1-22-14-4-2-13(3-5-14)19-9-12-6-11-7-16-17(24-10-23-16)8-15(11)20-18(12)21/h2-8,19H,9-10H2,1H3,(H,20,21)
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCO4
.The compound is involved in various chemical reactions that can modify its structure or enhance its biological activity.
These reactions are critical for developing derivatives with enhanced pharmacological properties .
Further studies are required to elucidate the precise mechanisms at play for this specific compound .
These properties influence its handling and application in research settings .
7-{[(4-methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific applications:
This compound exemplifies the ongoing research into heterocyclic compounds that hold promise for therapeutic applications .
The incorporation of a [1,3]dioxolo ring fused across the 4,5-positions (designated as [4,5-g] fusion relative to the quinoline) fundamentally alters the core quinoline architecture, bestowing distinct physicochemical and potential pharmacological advantages:
Table 1: Impact of [1,3]Dioxolo[4,5-g] Fusion on Quinoline Core Properties
Property | Quinoline Core | [1,3]Dioxolo[4,5-g]quinolin-6-one Core | Potential Pharmacological Consequence |
---|---|---|---|
Planarity | Moderately planar | Enhanced Planarity | Improved DNA/enzyme intercalation or planar binding |
C4-C5 Bond | Reactive, metabolically vulnerable | Protected, part of stable ring | Increased Metabolic Stability |
Electron Density (C6-C8) | Standard quinoline distribution | Increased density (esp. C7/C8) via -O-CH₂-O- donation | Modulated reactivity, binding affinity, spectroscopic properties |
Conformational Freedom | High around C4-C5 bond | Restricted | Potential for Pre-organization, reduced binding entropy |
H-Bond Acceptors | Pyridine N only (strong) | Pyridine N + Two ether O (weak) | Enhanced potential for target interactions |
The systematic name 7-{[(4-Methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one provides a complete structural description following International Union of Pure and Applied Chemistry (IUPAC) rules:
[1,3]dioxolo
: Indicates a 1,3-dioxole ring (five-membered cyclic ketal with two oxygen atoms at positions 1 and 3).[4,5-g]
: Defines the specific atoms of the quinoline parent involved in the fusion. The bond between atoms 4 and 5 (C4-C4a bond in standard quinoline numbering) is shared with the dioxole ring. The letter g
refers to the specific fusion edge nomenclature in the extended ring system, confirming the fusion occurs across these positions. This fusion replaces the C4-C5 bond of the original quinoline with the dioxole ring, making C4 and C5 part of both rings.{[(4-Methoxyphenyl)amino]methyl}
: This describes a -CH₂-NH-(C₆H₄-OCH₃) group attached to C7. Breaking it down:methyl
: -CH₂- group.amino
: -NH- group (connected to the methylene and the phenyl ring).(4-Methoxyphenyl)
: A phenyl ring substituted with a methoxy group (-OCH₃) at the para (4-) position. Therefore, the entire substituent is 4-methoxybenzylamine (or p-anisylaminomethyl) linked via its nitrogen atom to the methylene group, which is in turn attached to C7 of the core.Table 2: Structural Components of 7-{[(4-Methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Component Type | Chemical Group/Structure | Position/Linkage |
---|---|---|
Core Scaffold | Quinolin-6(5H)-one | Base structure |
Fused Ring System | [1,3]Dioxolo ring | Fused across positions 4 and 5 (equivalent) |
Fusion Designation | [4,5-g] | Specifies fusion atoms on quinoline core |
Principal Substituent | {[(4-Methoxyphenyl)amino]methyl} group (-CH₂-NH-C₆H₄-4-OCH₃) | Attached to position 7 (C7) of the quinolinone |
Aromatic System | 4-Methoxyphenyl (p-Anisidine derivative) | Connected via -NH- linker to methylene group |
Key Functional Groups | Lactam (6-one), cyclic ketal (dioxolo), secondary amine, ether (methoxy) | Distributed across the hybrid structure |
Alternative names or classifications include:
Quinoline derivatives represent a cornerstone in medicinal chemistry, exhibiting a remarkably broad spectrum of biological activities. The structural features present in 7-{[(4-Methoxyphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one align closely with motifs known to confer significant therapeutic potential, particularly in oncology and infectious diseases:
DNA Interaction: Many quinoline derivatives, particularly those with planar polycyclic systems, exert anticancer effects by intercalating into DNA or impeding DNA synthesis [3] [5]. The fused [1,3]dioxolo[4,5-g]quinolin-6-one core enhances planarity compared to simple quinolines, potentially favoring DNA intercalation. The extended aromatic surface provided by the 4-methoxyphenyl group, connected via a flexible linker, could further facilitate interactions with the DNA helix or topoisomerase enzymes [3].
Antimicrobial Activity: Quinoline scaffolds are established components in antimicrobial agents (e.g., chloroquine for malaria, ciprofloxacin for bacteria). The specific combination of the quinolinone core, the dioxolo fusion, and the 4-methoxyaniline substituent presents a novel structure. Analogous compounds, such as chromanone and quinolinone hybrids synthesized via Kabbe condensation or Sonogashira coupling/cyclization, have demonstrated significant anti-leishmanial activity against both promastigotes and intracellular amastigotes [7]. The presence of the methoxy group is a common feature in many bioactive quinolines, potentially contributing to membrane penetration or specific target binding in pathogens [3] [5] [7].
Multitarget Potential & Hybrid Advantage: The integration of the [1,3]dioxoloquinolinone core with the p-methoxyanilinomethyl moiety creates a multifunctional hybrid. This design strategy aims to combine potential pharmacophores known for different activities: the modified quinoline core for enzyme inhibition/DNA interaction, and the p-methoxyaniline fragment (reminiscent of structures found in ligands for various receptors and enzymes) potentially contributing hydrophobic interactions, hydrogen bonding, and metabolic stability. This approach is increasingly employed to develop agents effective against complex diseases like cancer, where simultaneous modulation of multiple pathways can be advantageous [4] [5] [9].
Table 3: Potential Biological Targets and Relevance of Quinoline Hybrids Including the Target Compound
Therapeutic Area | Potential Biological Target | Structural Feature Relevance | Supporting Evidence from Analogues |
---|---|---|---|
Oncology (Cancer) | Caspase-3/Apoptosis Pathway | Dihydroquinolinone core, potential H-bond donors/acceptors, electron-rich C7 substituent | Potent caspase-3 inh. in pyrrolo[3,4-c]quinoline-diones [1] |
Lactate Dehydrogenase A (hLDHA) | Quinolone core similarity, hydrophobic aryl group (4-MeO-C₆H₄-), flexible aminomethyl linker | Active pyrimidine-quinolone hybrids w/ U-shaped linkers [4] | |
DNA/Topoisomerase | Enhanced planarity from dioxolo fusion, extended aromatic system | Known DNA interaction of planar quinolines [3] [5] | |
Infectious Diseases | Leishmania spp. (Anti-leishmanial) | Quinolinone core, methoxyaryl substituent | Active chromanone/quinolinone hybrids [7] |
Bacteria (Antibacterial) | Structural similarity to fluoroquinolone core (modified), potential for novel target interaction | Broad-spectrum activity of quinolones [3] [5] | |
General Mechanism | Multi-Target Inhibition | Hybrid structure combining distinct pharmacophores | Success of quinoline hybrids in drug discovery [4] [5] [9] |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: